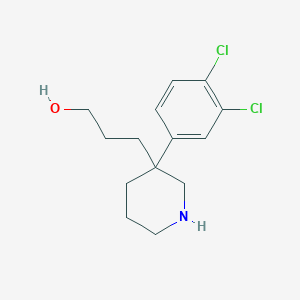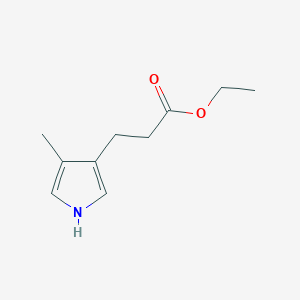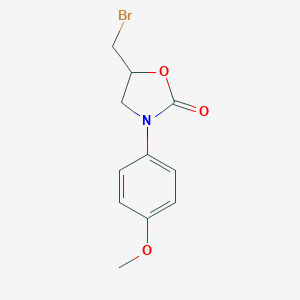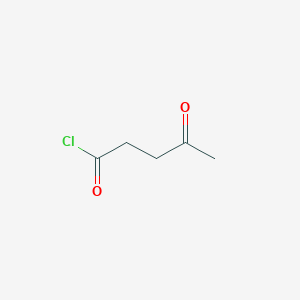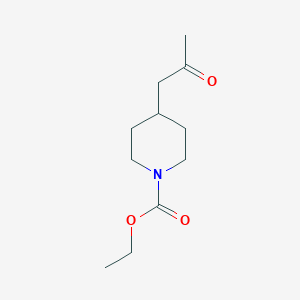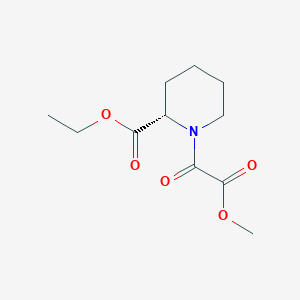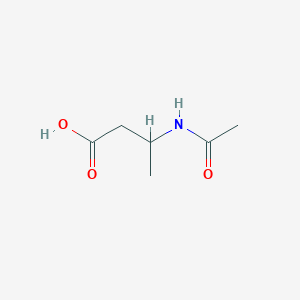
3,4-Difluoro-2-methylaniline
Overview
Description
3,4-Difluoro-2-methylaniline: is an organic compound with the molecular formula C7H7F2N . It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and a methyl group is attached at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-methylaniline typically involves the introduction of fluorine atoms into the aromatic ring of aniline derivatives. One common method is the nitration of 2-methylaniline followed by reduction to obtain 2-methyl-3,4-dinitroaniline. This intermediate is then subjected to fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-2-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms makes the aromatic ring less reactive towards electrophilic substitution.
Nucleophilic Aromatic Substitution: The fluorine atoms can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted aniline derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Fluorination: Selectfluor or N-fluorobenzenesulfonimide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Major Products:
Nitration: 3,4-Difluoro-2-nitroaniline.
Fluorination: this compound.
Reduction: this compound from nitro derivatives.
Scientific Research Applications
3,4-Difluoro-2-methylaniline has several applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-methylaniline depends on its application:
Pharmaceuticals: It may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.
Materials Science: The fluorine atoms influence the electronic properties of the compound, making it suitable for use in electronic devices and materials.
Comparison with Similar Compounds
3,4-Difluoroaniline: Lacks the methyl group at the 2 position, leading to different reactivity and applications.
2,4-Difluoroaniline: The fluorine atoms are positioned differently, affecting the compound’s chemical properties.
2-Methylaniline: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
Uniqueness: 3,4-Difluoro-2-methylaniline is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct electronic and steric properties. These features make it valuable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
3,4-difluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYODOAMUBRENLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563452 | |
| Record name | 3,4-Difluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114153-09-2 | |
| Record name | 3,4-Difluoro-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114153-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,4-difluoro-2-methylaniline in the synthesis of difluoroindolecarboxylic acid ethyl esters?
A1: The research paper "¹" investigates different synthetic routes to obtain specific difluoroindolecarboxylic acid ethyl esters. The compound this compound plays a crucial role as a starting material in one of these synthetic pathways. [] The researchers successfully synthesized ethyl 4,5-difluoroindole-3-carboxylate by reacting lithiated N-BOC-3,4-difluoro-2-methylaniline with ethyl bromopyruvate. This highlights the compound's utility in constructing the desired indole framework with specific fluorine substitutions.
Q2: Are there alternative synthetic routes to difluoroindolecarboxylic acid ethyl esters explored in the research?
A2: Yes, the researchers investigated alternative synthetic approaches. [] Aside from utilizing this compound, they explored the Fischer indole synthesis. This classical method involves the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions. Additionally, they examined the reaction of lithiated N-BOC-3,4-difluoro-2-methylaniline with diethyl oxalate as another potential pathway to obtain the target compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




